3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-amino-6-ethyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-3-6-4-5-7(9)8(11)10(6)2/h4-5H,3,9H2,1-2H3 |
InChI Key |
FNPNMHROGDAYMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C(=O)N1C)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approaches to 1,2-Dihydropyridin-2-one Derivatives
The synthesis of 1,2-dihydropyridin-2-one derivatives typically involves cyclization reactions or palladium-catalyzed cross-couplings starting from appropriately substituted precursors. Key methods include:
- Palladium-catalyzed coupling reactions involving boronic acid derivatives and pyridone precursors.
- Thermal cyclization of hydroxamic acid esters to yield substituted dihydropyridines.
- One-pot multi-step catalytic synthesis using natural product catalysts for efficient ring formation.
These methods allow for the introduction of various substituents such as amino, alkyl, and methyl groups at defined positions on the dihydropyridine ring.
Specific Synthetic Routes for 3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one
Thermal Cyclization of Hydroxamic Acid Esters
A literature review in RSC Advances describes the synthesis of 1,2-dihydropyridines via thermal cyclization of hydroxamic acid esters. The method involves:
- Preparation of hydroxamic acid esters substituted with alkyl and amino groups.
- Thermal evaporation or heating to induce cyclization, forming the dihydropyridine ring.
This method can be tailored to introduce the 6-ethyl and 1-methyl substituents by designing the hydroxamic acid ester accordingly.
Yields: Moderate to good (32% to 58%) depending on substituents and reaction conditions.
Limitations: Requires careful control of temperature and precursor purity.
One-Pot Two-Step Catalytic Synthesis Using Natural Product Catalysts
A recent study published in the Journal of Chemical Sciences demonstrates a one-pot two-step synthesis of 6-amino-2-pyridone derivatives using natural product catalysts such as betaine and guanidine carbonate.
- Step 1: Formation of an intermediate via condensation of aldehydes with malononitrile derivatives catalyzed by betaine.
- Step 2: Addition of cyanoacetamide derivative and catalysis by guanidine carbonate to complete the ring formation.
This method offers:
- Mild reaction conditions.
- Short reaction times (as low as 10 minutes for the second step).
- High yields and purity of products.
While the study focuses on 6-amino-2-pyridone-3,5-dicarbonitriles, the approach is adaptable for synthesizing 3-amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one by selecting appropriate aldehydes and amide substrates.
Data Tables on Catalytic Efficiency and Yields
| Entry | Catalyst (10 mol%) | Reaction Time Step 1 | Conversion Step 1 (%) | Reaction Time Step 2 | Conversion Step 2 (%) |
|---|---|---|---|---|---|
| 1 | Pyridine-2-carboxylic acid | 30 min | Incomplete | 1 h | Incomplete |
| 2 | Betaine | 15 min | 100 | 1 h | Incomplete |
| 3 | Guanidine hydrochloride | 30 min | Incomplete | 1 h | Incomplete |
| 4 | Guanidine carbonate | 10 min | 100 | 10 min | 100 |
Table 1: Catalytic efficiency for one-pot two-step synthesis of 6-amino-2-pyridone derivatives (adapted from recent research)
Summary Table of Preparation Methods for 3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Palladium-Catalyzed Coupling | Pyridone + Boronic acid, Pd catalyst, Cu acetate, base | High selectivity, scalable | Requires expensive catalysts | Moderate to High |
| Thermal Cyclization | Hydroxamic acid esters, heat | Simple setup | Moderate yields, temperature sensitive | 32% - 58% |
| One-Pot Two-Step Catalysis | Aldehyde, malononitrile, cyanoacetamide, betaine, guanidine carbonate | Mild conditions, short reaction time | Catalyst specificity | High |
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted pyridinones and amine derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one, highlighting substituent variations and their physicochemical properties:
Key Observations:
Substituent Effects on Reactivity: The amino group at position 3 (as in the target compound and ) introduces nucleophilic character, enabling coupling reactions or hydrogen bonding in biological targets.
Steric and Electronic Modifications: Bulky groups like benzyl or dimethoxyethyl () increase steric hindrance, which may reduce unwanted side reactions or enhance binding specificity in drug design. Electron-withdrawing groups (e.g., Br, I) decrease electron density on the ring, affecting redox properties and reaction rates compared to electron-donating groups (e.g., ethyl, amino).
Physicochemical Properties :
Biological Activity
3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one (CAS: 1785452-81-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, antimicrobial, and neuroprotective effects, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of 3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one can be represented as follows:
This compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of the amino group and ethyl substitution is critical for its pharmacological properties.
1. Anti-inflammatory Activity
Research indicates that compounds similar to 3-amino derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that related dihydropyridine compounds can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in synovial cells derived from rheumatoid arthritis patients .
Table 1: Inhibition of Cytokine Expression
| Compound | Cytokine Inhibition | Reference |
|---|---|---|
| 3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one | TNF-α, IL-6 | |
| Related Dihydropyridines | IL-1β, IL-8 |
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. For example, derivatives of dihydropyridine have been tested against bacteria and fungi, demonstrating effective inhibition at low concentrations .
Case Study: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of several dihydropyridine derivatives, 3-amino compounds exhibited notable activity against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were found to be below 50 µg/mL for these pathogens .
3. Neuroprotective Effects
Dihydropyridine derivatives are also being explored for their neuroprotective effects. Research has indicated that these compounds can modulate neurotransmitter systems and potentially protect against neurodegenerative diseases like Parkinson's disease .
Table 2: Neuroprotective Studies
| Study | Findings | Reference |
|---|---|---|
| Neuroprotection in Parkinson's models | Reduced neuronal death and improved motor function | |
| Dihydropyridine receptor modulation | Enhanced dopamine receptor activity |
The biological activities of 3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one are largely attributed to its ability to interact with various molecular targets:
- Cytokine Receptors : Modulation of inflammatory pathways.
- Bacterial Cell Membranes : Disruption leading to cell death.
- Neurotransmitter Receptors : Enhancing synaptic transmission and protecting neurons from oxidative stress.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of β-keto esters with appropriate amines or via modifications of Hantzsch dihydropyridine syntheses. Key parameters include solvent choice (e.g., ethanol or acetonitrile), temperature (80–120°C), and catalysts (e.g., ammonium acetate). Purification often involves recrystallization or column chromatography. Reaction progress should be monitored via TLC or HPLC, with yield optimization requiring iterative adjustments of stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Use 1H/13C NMR to confirm the dihydropyridine ring structure and substituent positions (e.g., ethyl and methyl groups). IR spectroscopy can validate the presence of carbonyl (C=O) and amino (NH2) groups. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. For purity assessment, reverse-phase HPLC with UV detection (λ = 250–300 nm) is recommended. Compare spectral data with literature values for analogous dihydropyridines .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the dihydropyridine core be addressed?
- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is influenced by the electron-donating amino group and steric effects of the ethyl/methyl substituents. Computational modeling (DFT studies) can predict reactive sites. Experimental validation involves synthesizing derivatives under controlled conditions (e.g., low temperature for kinetic control) and analyzing products via X-ray crystallography or NOE NMR .
Q. What strategies mitigate instability of the dihydropyridine ring under oxidative or acidic conditions?
- Methodological Answer : Stabilize the ring by introducing electron-withdrawing groups (e.g., cyano or nitro) at non-critical positions. Use inert atmospheres (N2/Ar) during reactions and store the compound in anhydrous solvents. For biological assays, buffer systems (pH 7–8) minimize ring-opening. Stability studies via accelerated degradation (e.g., exposure to H2O2 or HCl) coupled with HPLC monitoring are critical .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Conduct dose-response studies across multiple cell lines or microbial strains to establish selectivity indices. Use isogenic strains (e.g., wild-type vs. efflux-pump-deficient bacteria) to isolate mechanisms. Pair in vitro assays with molecular docking to predict target binding (e.g., dihydrofolate reductase or kinase inhibition). Validate findings with knockout models or competitive binding assays .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties and toxicity?
- Methodological Answer : Employ QSAR models (e.g., SwissADME or ADMETLab) to predict logP, bioavailability, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Toxicity risk is evaluated via ProTox-II for hepatotoxicity or Ames test predictions. Experimental validation using zebrafish embryos or microsomal assays is advised for high-priority candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
